3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(2-Fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core with a 2-fluorophenyl substituent at position 3 and a styryl (E-2-phenylethenyl) group at position 4. The fluorine atom at the 2-position of the phenyl ring enhances metabolic stability and bioavailability, while the styryl group introduces π-conjugation, which may influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4S/c18-14-9-5-4-8-13(14)16-19-20-17-22(16)21-15(23-17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBPFGPYASNSKL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity by reviewing relevant studies, including synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNS
- IUPAC Name : this compound
Structural Features
The compound features a triazole ring fused with a thiadiazole moiety. The presence of fluorine and phenyl groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research has shown that triazole derivatives can inhibit cell proliferation in breast cancer cell lines by disrupting the cell cycle and promoting programmed cell death .
Antimicrobial Activity
In addition to anticancer effects, there is evidence suggesting antimicrobial properties:
- Study Findings : Compounds with similar structural frameworks have demonstrated significant antimicrobial activity against various pathogens. For instance, a related compound showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Phosphodiesterase Inhibition : Molecular docking studies suggest that the fluorine atom enhances binding affinity to phosphodiesterase enzymes. This inhibition could lead to increased levels of cyclic nucleotides, thereby influencing various physiological processes .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of triazolo-thiadiazoles revealed that modifications at the phenyl ring significantly affect biological activity. The synthesized compounds were characterized using techniques such as NMR and X-ray crystallography. The study highlighted the correlation between structural variations and biological potency .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of the triazolo-thiadiazole framework exhibit significant anticancer activity. For instance, several studies have indicated that compounds in this class can inhibit cell growth and induce apoptosis in cancer cells. One study highlighted a derivative with an IC50 value of 2.02 µM against c-Met kinase, suggesting potent anti-tumor activity . The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation.
Anticonvulsant Effects
Another promising application of this compound is in the field of neurology, particularly as an anticonvulsant agent. Several derivatives have been synthesized and evaluated for their ability to prevent seizures in animal models. For example, compounds derived from the triazolo-thiadiazole structure showed protective effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models, with some exhibiting up to 90% protection at optimized doses .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity (SAR) is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the triazolo-thiadiazole scaffold can significantly enhance their pharmacological properties. For example:
- Substituents : Electron-donating groups such as methoxy or hydroxyl have been associated with increased anticonvulsant activity.
- Hybrid Structures : Combining the triazolo-thiadiazole moiety with other pharmacophores has led to compounds exhibiting multi-target effects, enhancing their therapeutic potential.
Study 1: Anticancer Activity
In a recent study focusing on triazolo-thiadiazole derivatives, researchers synthesized a series of compounds and evaluated their anticancer activity against various cancer cell lines. The most active compound was found to inhibit cell growth significantly through apoptosis induction via mitochondrial pathways. These findings suggest that further development could lead to new cancer therapeutics based on this scaffold .
Study 2: Anticonvulsant Efficacy
In another investigation into the anticonvulsant properties of these compounds, a series of substituted triazolo-thiadiazoles were tested in animal models. Results indicated that certain derivatives provided substantial protection against seizures without notable toxicity. The study used detailed behavioral assessments and biochemical analyses to confirm the efficacy and safety profile of these compounds .
Comparison with Similar Compounds
Table 1: Substituent Variations in Triazolo[3,4-b][1,3,4]thiadiazole Derivatives
Key Observations :
- Electronic Effects : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger nitro group in ’s derivative. This difference may alter redox properties and binding affinities .
- Steric Effects : Adamantyl-substituted compounds (e.g., 5d) exhibit higher steric hindrance, reducing solubility but improving thermal stability .
Pharmacological Activity
Key Insights :
- The absence of direct activity data for the target compound necessitates extrapolation from structural analogues.
- Anti-inflammatory activity in 3c suggests that 2-fluorophenyl derivatives are promising for COX-2 targeting, but the styryl group’s role requires validation .
Physicochemical Properties
Table 3: Physical and Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
